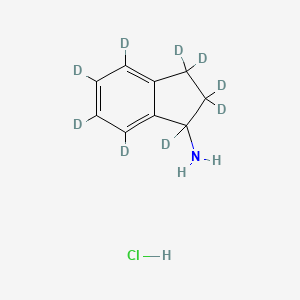
N1-(4-Nitrophenyl)sulfanilamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Nitrophenyl)sulfanilamide-d4: is a deuterium-labeled compound, specifically a deuterated form of N1-(4-Nitrophenyl)sulfanilamide. This compound is used primarily in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecular structure. This labeling allows for more precise tracking and analysis in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitrophenyl)sulfanilamide-d4 typically involves the introduction of deuterium into the parent compound, N1-(4-Nitrophenyl)sulfanilamide. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: N1-(4-Nitrophenyl)sulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N1-(4-Nitrophenyl)sulfanilamide-d4 is used as a tracer in reaction mechanisms to study the pathways and intermediates involved. Its deuterium labeling allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study enzyme kinetics and metabolic pathways. The deuterium atoms provide a distinct signal that can be detected and quantified, allowing researchers to track the compound’s behavior in biological systems .
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its unique properties allow for detailed analysis of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and labeling make it a valuable tool for quality control and process optimization .
Mechanism of Action
The mechanism of action of N1-(4-Nitrophenyl)sulfanilamide-d4 involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
N1-(4-Nitrophenyl)sulfanilamide: The non-deuterated form of the compound.
Sulfanilamide: A parent compound with similar antibacterial properties.
N4-Acetyl-N1-(4-Nitrophenyl)sulfanilamide: A derivative with an acetyl group
Uniqueness: N1-(4-Nitrophenyl)sulfanilamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D |
InChI Key |
ACJNABKXDUDYAM-LZKVNSRZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
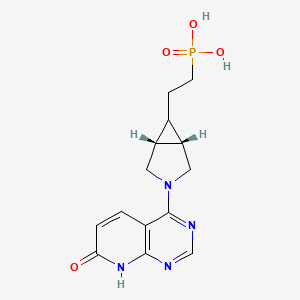
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
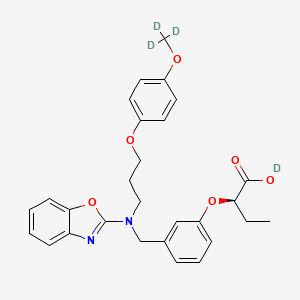

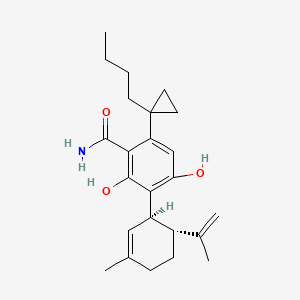
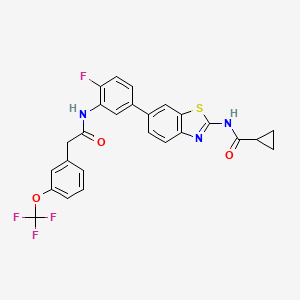
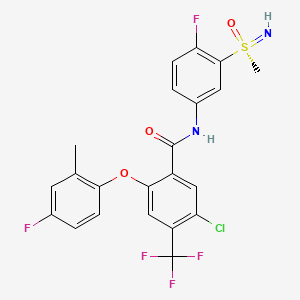
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
